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Compound of Interest

1,3-Diphenylpropan-2-one
Compound Name:
tosylhydrazone

Cat. No.: B025648

A comprehensive spectroscopic analysis, including *H NMR, 13C NMR, IR, and mass
spectrometry, definitively confirms the successful synthesis and structural integrity of 1,3-
Diphenylpropan-2-one tosylhydrazone. The experimental data aligns closely with expected
values for the assigned structure, providing researchers and drug development professionals
with a reliable reference for this compound.

This guide presents a comparative analysis of the spectroscopic data for 1,3-Diphenylpropan-
2-one tosylhydrazone, alongside the data for its precursor, 1,3-Diphenyl-2-propanone, and
typical values for the key functional groups. Detailed experimental protocols for the synthesis
and spectroscopic analysis are also provided to ensure reproducibility.

Comparative Spectroscopic Data

The structural confirmation of 1,3-Diphenylpropan-2-one tosylhydrazone is supported by the
following spectroscopic data. The tables below offer a clear comparison of the observed
spectral values with those of the starting material and expected values for the constituent
functional groups.

'H NMR Data

The *H NMR spectrum of 1,3-Diphenylpropan-2-one tosylhydrazone shows characteristic
signals that are absent in the spectrum of the starting ketone. The presence of signals
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corresponding to the tosyl group and the NH proton, along with the shift of the benzylic protons,
provides strong evidence for the formation of the tosylhydrazone.

Observed & (ppm)

for 1,3- Observed d (ppm)
Proton Type Diphenylpropan-2- for 1,3-Diphenyl-2- Expected & (ppm)
one propanone
tosylhydrazone[1]
NH 10.5 (s, 1H) - 8.0-11.0
_ 7.74 (d, 2H), 7.43 (d,
Aromatic (Tosyl) - 73-7.8
2H)
Aromatic (Phenyl) 7.0-7.3 (m, 10H) 7.1-7.4 (m, 10H) 7.0 - 7.5[2][3]
Benzylic CH: 3.5-3.8 (m, 4H) 3.68 (s, 4H) 35-4.0
Tosyl CHs 2.38 (s, 3H) - 23-25

*C NMR Data

The 13C NMR spectrum further corroborates the structure. The key diagnostic signal is the C=N
carbon of the hydrazone, which appears significantly downfield. The signals for the tosyl group
and the shifted signals for the benzyl moieties are also clearly identifiable.
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Expected & (ppm) for
. (ppm) Observed 6 (ppm)

1,3-Diphenylpropan- Typical & m
Carbon Type AP for 1,3-Diphenyl-2- - (ppm)
2-one Range
propanone[4]
tosylhydrazone
C=N ~155-165 - 150 - 170
C=0 - 207.3 190 - 220[5][6]
Aromatic (ipso-S) ~144 - 140 - 150
Aromatic (ipso-C) ~135 134.7 130 - 140
Aromatic (Tosyl) ~129, ~128 - 125 - 130[7]
Aromatic (Phenyl) ~129, ~128, ~126 129.4, 128.6, 126.9 125 - 130[5]
Benzylic CH: ~35-45 49.8 30 - 50[1][8]
Tosyl CHs ~21 - 20-22

IR Spectroscopy Data

The IR spectrum provides crucial information about the functional groups present. The
disappearance of the strong C=0 stretch from the starting material and the appearance of
C=N, N-H, and S=0 stretches are definitive indicators of tosylhydrazone formation.
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Functional Group

Expected v (cm™1)
for 1,3-

Observed v (cm™1)
for 1,3-Diphenyl-2-

Typical v (cm™1)

Diphenylpropan-2- Range
propanone
one tosylhydrazone
N-H Stretch ~3200-3300 3100 - 3500
Aromatic C-H Stretch ~3030-3080 ~3030 3000 - 3100[9][10]
Aliphatic C-H Stretch ~2920-2960 ~2930 2850 - 3000[10]
C=N Stretch ~1620-1640 1620 - 1690
Aromatic C=C Stretch  ~1450-1600 ~1450-1600 1450 - 1600
S=0 Stretch
_ ~1320-1350 1300 - 1370[11][12]
(asymmetric)
S=0 Stretch
, ~1160-1180 1150 - 1190[11][12]
(symmetric)
C=0 Stretch ~1715 1680 - 1750[13]

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the product. The observed molecular ion

peak corresponds to the calculated molecular weight of 1,3-Diphenylpropan-2-one

tosylhydrazone.

1,3-Diphenylpropan-2-one

Analysis 1,3-Diphenyl-2-propanone[3]
tosylhydrazone[1]

Molecular Formula C22H22N202S Ci1sH140

Molecular Weight 378.49 g/mol 210.27 g/mol

Observed [M]* (m/z) 378 210

Experimental Protocols
Synthesis of 1,3-Diphenylpropan-2-one Tosylhydrazone
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Dissolution of Starting Materials: 1,3-Diphenyl-2-propanone (1 equivalent) and p-
toluenesulfonhydrazide (1 equivalent) are dissolved in methanol.

Catalysis: A catalytic amount of concentrated hydrochloric acid is added to the solution.

Reaction: The mixture is stirred at room temperature. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

Crystallization and Isolation: Upon completion of the reaction, the product typically
crystallizes out of the solution. The mixture is cooled in an ice bath to maximize precipitation.

Purification: The solid product is collected by vacuum filtration, washed with cold methanol to
remove any unreacted starting materials, and then dried under vacuum.

Spectroscopic Analysis

'H and 3C NMR: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using
deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds) as the solvent.
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared
(FTIR) spectrometer. The solid sample is analyzed as a KBr pellet or using an attenuated
total reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or
electrospray ionization (ESI) mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the

1,3-Diphenylpropan-2-one tosylhydrazone structure.
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Caption: Workflow of synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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